tert-Butyl 2-(4-methoxyphenyl)acetate

描述

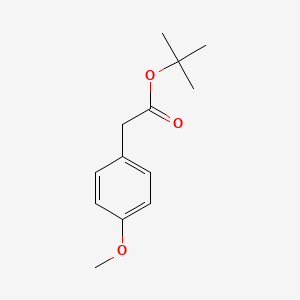

tert-Butyl 2-(4-methoxyphenyl)acetate is a synthetic ester derivative characterized by a tert-butyl ester group and a 4-methoxyphenylacetate backbone. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of calcium-independent phospholipase A2 inhibitors . Its structure combines lipophilic tert-butyl groups with the electron-donating methoxy substituent, influencing both reactivity and solubility. Key spectroscopic data include distinct ¹H NMR signals for the tert-butyl group (~1.4 ppm) and methoxy protons (~3.8 ppm), along with a molecular ion peak at m/z 463 ([M−H]⁻) in mass spectrometry .

属性

CAS 编号 |

33155-61-2 |

|---|---|

分子式 |

C13H18O3 |

分子量 |

222.28 g/mol |

IUPAC 名称 |

tert-butyl 2-(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(14)9-10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3 |

InChI 键 |

MHFNYHQNPQVUBB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Amino vs. Methoxy Groups

- tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8): Replacing the methoxy group with an amino group significantly alters electronic properties. Synthesis often involves catalytic hydrogenation or Schiff base reduction .

- tert-Butyl 2-(4-nitrophenoxy)acetate: The nitro group is strongly electron-withdrawing, increasing electrophilicity and reducing stability under basic conditions. This compound exhibits a lower log P (2.1 vs. 3.5 for the methoxy analog) due to nitro polarity .

Hydroxy and Formyl Derivatives

- tert-Butyl 2-(2-hydroxyphenyl)acetate (CAS 258331-10-1):

The ortho-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the molecule but reducing ester hydrolysis rates. Similarity scores (0.91–0.98) to the methoxy derivative highlight structural overlap . - tert-Butyl 2-(3-formylphenoxy)acetate (CAS 147593-90-6): The formyl group introduces reactivity toward nucleophiles, making this compound a key intermediate in condensation reactions. Safety data indicate higher acute toxicity compared to the methoxy analog .

Ester Group Modifications

Ethyl and Methyl Esters

- Ethyl 2-(4-methoxyphenyl)acetate and Methyl 2-(4-methoxyphenyl)acetate :

Smaller ester groups (ethyl/methyl) reduce steric hindrance, accelerating enzymatic hydrolysis. These analogs exhibit lower molecular weights (~208–222 g/mol vs. 235 g/mol for tert-butyl) and higher volatility .

Branched vs. Linear Chains

- tert-Butyl 2-((2S)-2-(2-hydroxy-6-(4-methoxyphenyl)hexanamido)hexanamido)acetate (Compound 11c): Additional amide and hydroxy groups enhance hydrogen-bonding capacity, improving binding to enzyme active sites (e.g., phospholipase A2 inhibition) but reducing solubility in nonpolar solvents .

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。